Cas no 1442084-85-6 (4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)
![4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/1442084-85-6x500.png)
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde
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- MDL: MFCD22419236
- インチ: 1S/C15H11F3O3/c16-15(17,18)21-14-7-5-13(6-8-14)20-10-12-3-1-11(9-19)2-4-12/h1-9H,10H2
- InChIKey: AOTUBPACLXQDON-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(COC2=CC=C(OC(F)(F)F)C=C2)C=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB427708-1 g |
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde; . |
1442084-85-6 | 1 g |
€594.40 | 2023-07-18 | ||
abcr | AB427708-5g |
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde; . |
1442084-85-6 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB427708-5 g |
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde; . |
1442084-85-6 | 5g |
€1,373.40 | 2023-07-18 | ||
Ambeed | A677752-1g |
4-((4-(Trifluoromethoxy)phenoxy)methyl)benzaldehyde |
1442084-85-6 | 97% | 1g |
$441.0 | 2024-08-03 | |
abcr | AB427708-1g |
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde; . |
1442084-85-6 | 1g |
€1621.70 | 2025-02-20 |
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehydeに関する追加情報
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde (CAS No. 1442084-85-6): A Comprehensive Overview
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde (CAS No. 1442084-85-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique trifluoromethoxy and benzaldehyde functionalities, offers a wide range of applications in both academic research and industrial settings.
The chemical structure of 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde is composed of a benzaldehyde moiety attached to a phenyl ring via an ether linkage, with a trifluoromethoxy group substituting one of the phenyl ring's hydrogen atoms. This intricate arrangement imparts distinct physical and chemical properties to the compound, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, the synthesis and characterization of 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde have been extensively explored. Researchers have developed efficient and scalable methods to synthesize this compound, often employing transition-metal-catalyzed reactions and green chemistry principles to minimize environmental impact. For instance, a study published in the Journal of Organic Chemistry reported a palladium-catalyzed coupling reaction that yielded high purity 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde with excellent yields.
The unique electronic properties of the trifluoromethoxy group in 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde make it particularly useful in the development of new materials. In the field of materials science, this compound has been utilized as a building block for the synthesis of advanced polymers and functional materials. These materials exhibit enhanced thermal stability, mechanical strength, and optical properties, making them suitable for applications in electronics, coatings, and biomedical devices.
In medicinal chemistry, 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde has shown promise as a lead compound for drug discovery. The presence of the trifluoromethoxy group can significantly influence the pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and target binding affinity. Several studies have demonstrated that derivatives of 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde exhibit potent biological activities against various targets, including enzymes and receptors involved in cancer and neurodegenerative diseases.
A notable example is a study published in the Bioorganic & Medicinal Chemistry Letters, which reported that a series of derivatives of 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde showed significant antiproliferative activity against human cancer cell lines. The researchers attributed this activity to the ability of these compounds to inhibit key signaling pathways involved in cell growth and survival.
Beyond its applications in drug discovery, 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde has also been investigated for its potential use in imaging agents. The fluorine atoms in the trifluoromethoxy group can be detected using nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET), making this compound a valuable tool for non-invasive imaging techniques. A recent study published in the Molecular Imaging and Biology journal demonstrated that radiolabeled derivatives of 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde could effectively visualize specific biological processes in living organisms.
In conclusion, 4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde (CAS No. 1442084-85-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and imaging technologies. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to advance their work in these fields. As ongoing research continues to uncover new possibilities for this compound, it is likely that its importance will only continue to grow.
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